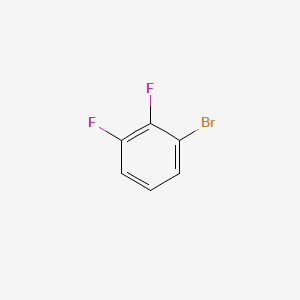

1-Bromo-2,3-difluorobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF2/c7-4-2-1-3-5(8)6(4)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKWWASUTWAFKHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369814 | |

| Record name | 1-Bromo-2,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38573-88-5 | |

| Record name | 1-Bromo-2,3-difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38573-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-2,3-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,3-difluorobenzene is a halogenated aromatic hydrocarbon that has emerged as a critical building block in modern organic synthesis.[1][2] Its unique substitution pattern, featuring a bromine atom and two adjacent fluorine atoms on a benzene (B151609) ring, imparts a distinct combination of reactivity and physicochemical properties.[3][4] This makes it a highly sought-after intermediate in the pharmaceutical, agrochemical, and materials science industries.[1][4] The presence of the bromine atom provides a versatile handle for a variety of cross-coupling reactions, while the fluorine atoms can significantly influence the metabolic stability, lipophilicity, and binding affinity of target molecules, making it a valuable component in drug design.[1][2][3] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound.

Chemical and Physical Properties

This compound is a colorless to light yellow or peach-colored liquid under standard conditions.[4][5][6] It is soluble in common organic solvents such as methanol, ethanol, chloroform, and benzene.[4] The key physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃BrF₂ | [1][4][7][8][9][10] |

| Molecular Weight | 192.99 g/mol | [1][3][4][7][8][10] |

| CAS Number | 38573-88-5 | [1][3][4][5][7][11] |

| Appearance | Colorless to light yellow/peach liquid | [4][5][6] |

| Boiling Point | 157-158 °C at 760 mmHg | [12] |

| 186-188 °C | [4] | |

| 234 °C at 765 mmHg | [1][5] | |

| Melting Point | -3 °C | [4] |

| 265 °C | [5] | |

| Density | 1.724 g/mL at 25 °C | [1][7] |

| 1.692 g/cm³ | [12] | |

| Refractive Index | n20/D 1.509 | [1][7][12] |

| Flash Point | 61 °C (141.8 °F) - closed cup | [7][13][14] |

| 49.5 °C | [12] | |

| 142 °F | [1][5] | |

| InChI Key | RKWWASUTWAFKHA-UHFFFAOYSA-N | [3][7] |

| Purity | ≥98.0% (GC) to ≥99.0% | [1][5][12][13] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

| Spectroscopy | Data | Source(s) |

| ¹H NMR | (CDCl₃, 300.1 MHz), δ: 7.00-7.16 (m, 1H, Ar); 7.17-7.29 (m, 1H, Ar); 7.34-7.47 (m, 1H, Ar) | [6][11][15] |

| ¹³C NMR | (CDCl₃, 75.5 MHz), δ: 110.40 (d, C(1), J = 17.5 Hz); 116.40 (d, C(4), J = 17.7 Hz); 124.70 (dd, C(5), J = 7.1 Hz, J = 5.0 Hz); 128.23 (d, C(6), J = 3.6 Hz); 148.10 (dd, C(2), J = 248.8 Hz, J = 14.3 Hz); 150.92 (dd, C(3), J = 251.9 Hz, J = 13.3 Hz) | [15] |

| ¹⁹F NMR | (CDCl₃, 282.4 MHz), δ: -130.9 (m, 1 F, Ar), -134.8 (m, 1 F, Ar) | [11][15] |

| Mass Spec (MS) | m/z (Irel (%)): 194, 192 [M]+ (100, 99), 113 [M-Br]+ (88), 63 (60) | [11][15] |

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been reported. The choice of method often depends on the starting materials and desired scale.

Method 1: Bromination of 2,3-Difluorotoluene (B1304731)

One of the most common laboratory-scale syntheses involves the radical bromination of 2,3-difluorotoluene using N-bromosuccinimide (NBS) with a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN).[4][15]

Experimental Protocol:

-

To a reaction flask, add 2,3-difluorotoluene (1 kg) and dichloromethane (B109758) (6 L).[15]

-

Add AIBN (10 g).[15]

-

Cool the mixture to 0-10 °C.[15]

-

Add N-bromosuccinimide (1.46 kg) in batches, maintaining the temperature between 0-10 °C.[15]

-

After the addition is complete, warm the reaction mixture to 40 °C and monitor the reaction progress.[15]

-

Upon completion, cool the mixture to room temperature and filter.[15]

-

Wash the filtrate with water and separate the organic layer.[15]

-

Concentrate the organic phase to yield the product. A yield of 91% has been reported for a similar intermediate.[15]

Method 2: Dehydrohalogenation of Halogenated Cyclohexenes

This method involves a multi-step process starting from tetrafluoroethylene (B6358150) and buta-1,3-diene.[3][11]

Experimental Protocol (from 1-bromo-5,5,6,6-tetrafluorocyclohex-1-ene):

-

Prepare a mixture of 1-bromo-5,5,6,6-tetrafluorocyclohex-1-ene (11.65 g) and triethylbenzylammonium chloride (0.15 g, 0.7 mmol).[6][11][15]

-

Add a 50% aqueous solution of KOH (18.0 g, 160 mmol) to the mixture at 30-35 °C over 30 minutes.[6][11][15]

-

Heat the reaction mixture to 75-85 °C and maintain for 2 hours.[6][11][15]

-

Extract the organic product with dichloromethane (CH₂Cl₂).[6][11][15]

-

Dry the organic extract over calcium chloride (CaCl₂).[6][11][15]

Experimental Protocol (from 3,4-dibromo-1,1,2,2-tetrafluorocyclohexane):

-

To a mixture of 3,4-dibromo-1,1,2,2-tetrafluorocyclohexane (100.0 g) and triethylbenzylammonium chloride (0.94 g, 4 mmol), add a 50% aqueous solution of KOH (140.0 g, 1.25 mol) while maintaining the temperature between 20-30 °C for 1.5 hours.[11]

-

Stir the reaction mixture at 80-85 °C for 2 hours.[11]

-

Distill the organic product with water vapor.[11]

-

Dry the collected organic product over CaCl₂.[11]

-

Perform a final distillation to obtain the purified product.[11]

References

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 38573-88-5 | Benchchem [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. anstarmaterial.com [anstarmaterial.com]

- 6. This compound | 38573-88-5 [chemicalbook.com]

- 7. This compound 98 38573-88-5 [sigmaaldrich.com]

- 8. This compound | C6H3BrF2 | CID 2733260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. scbt.com [scbt.com]

- 11. Synthesis and Application of 2,3-Difluorobromobenzene_Chemicalbook [chemicalbook.com]

- 12. lookchem.com [lookchem.com]

- 13. This compound | 38573-88-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 14. This compound 98 38573-88-5 [sigmaaldrich.com]

- 15. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 1-Bromo-2,3-difluorobenzene (CAS: 38573-88-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,3-difluorobenzene is a halogenated aromatic hydrocarbon that serves as a versatile building block in organic synthesis.[1] Its unique substitution pattern, featuring a bromine atom flanked by two fluorine atoms, imparts distinct reactivity, making it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical, agrochemical, and materials science sectors.[2][3] The presence of the bromine atom provides a handle for various cross-coupling reactions, while the fluorine atoms can enhance the metabolic stability, binding affinity, and other pharmacokinetic properties of target molecules.[4][5] This guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic data, and applications of this compound.

Chemical and Physical Properties

This compound is a clear, colorless to pale yellow or peach-colored liquid at room temperature.[3][6] It is soluble in common organic solvents such as methanol, ethanol, chloroform, and benzene (B151609).[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 38573-88-5 | [4] |

| Molecular Formula | C₆H₃BrF₂ | [7] |

| Molecular Weight | 192.99 g/mol | [7] |

| Appearance | Clear colorless to peach liquid | [6] |

| Boiling Point | 186-188 °C | [3] |

| Melting Point | -3 °C | [3] |

| Density | 1.724 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.509 | [6] |

| Flash Point | 61 °C (142 °F) | [8] |

| InChI Key | RKWWASUTWAFKHA-UHFFFAOYSA-N | [4] |

Spectroscopic Data

The structural identity of this compound is confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR (300.1 MHz, CDCl₃) | δ: 7.00-7.16 (m, 1H, Ar); 7.17-7.29 (m, 1H, Ar); 7.34-7.47 (m, 1H, Ar) | [6] |

| ¹³C NMR (75.5 MHz, CDCl₃) | δ: 110.40 (d, C(1), J = 17.5 Hz); 116.40 (d, C(4), J = 17.7 Hz); 124.70 (dd, C(5), J = 7.1 Hz, J = 5.0 Hz); 128.23 (d, C(6), J = 3.6 Hz); 148.10 (dd, C(2), J = 248.8 Hz, J = 14.3 Hz); 150.92 (dd, C(3), J = 251.9 Hz, J = 13.3 Hz) | [2][6] |

| ¹⁹F NMR (282.4 MHz, CDCl₃) | δ: -130.9 (m, 1 F, Ar), -134.8 (m, 1 F, Ar) | [2][6] |

| Mass Spectrometry (MS) | m/z (Irel (%)): 194, 192 [M]+ (100, 99), 113 [M-Br]+ (88), 63 (60) | [2][6] |

Synthesis

Several synthetic routes to this compound have been reported. The choice of method often depends on the availability of starting materials and the desired scale of production.

Experimental Protocol: Synthesis via Dehydrohalogenation of 1-Bromo-5,5,6,6-tetrafluorocyclohex-1-ene

This method involves the dehydrohalogenation of a fluorinated cyclohexane (B81311) precursor.[4][9]

Experimental Procedure:

-

To a mixture of 1-bromo-5,5,6,6-tetrafluorocyclohex-1-ene (11.65 g) and triethylbenzylammonium chloride (0.15 g, 0.7 mmol), add a 50% aqueous solution of KOH (18.0 g, 160 mmol) over 30 minutes, maintaining the temperature between 30-35°C.[6]

-

Heat the reaction mixture to 75-85°C and maintain for 2 hours.[6]

-

Cool the reaction mixture to room temperature and dilute with water.[6]

-

Extract the organic product with dichloromethane (B109758) (CH₂Cl₂).[6]

-

Dry the combined organic extracts over anhydrous calcium chloride (CaCl₂).[6]

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by distillation to yield this compound.[6]

Experimental Protocol: Synthesis via Bromination of 2,3-Difluorotoluene (B1304731)

A common laboratory-scale synthesis involves the radical bromination of 2,3-difluorotoluene.[2][3]

Experimental Procedure:

-

In a reaction flask, dissolve 1 kg of 2,3-difluorotoluene in 6 L of dichloromethane.[2]

-

Add 10 g of 2,2'-azobis(isobutyronitrile) (AIBN) as a radical initiator.[2]

-

Cool the mixture to 0-10°C and add 1.46 kg of N-bromosuccinimide (NBS) in portions, maintaining the temperature.[2]

-

After the addition is complete, warm the reaction mixture to 40°C and monitor the reaction progress.[2]

-

Upon completion, cool the reaction to room temperature and filter to remove succinimide.

-

Wash the filtrate with water and separate the organic layer.[2]

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Further purification by distillation yields this compound. A yield of 91% has been reported for the intermediate before final purification.[2]

Applications in Drug Development

This compound is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[2] The 2,3-difluorophenyl moiety is incorporated into drug candidates to modulate their pharmacological properties.

Synthesis of Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonist Intermediate

This compound is utilized in the synthesis of potent and orally active CGRP receptor antagonists, such as BMS-846372, which are investigated for the treatment of migraine.[6] The key step involves the formation of a 2,3-difluorophenyl lithium reagent.

Experimental Protocol: Lithiation and Reaction with a Ketone

This protocol describes the generation of the organolithium reagent and its subsequent reaction with an electrophile, a key step in the synthesis of BMS-846372's core structure.

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in anhydrous tetrahydrofuran (B95107) (THF) and cool the solution to -78°C.

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the cooled solution, maintaining the temperature at -78°C.

-

Stir the resulting mixture at -78°C for a designated period to ensure complete formation of the 2,3-difluorophenyl lithium reagent.

-

To this solution, add a solution of the appropriate ketone precursor in anhydrous THF dropwise, again maintaining the temperature at -78°C.

-

Allow the reaction to proceed at -78°C and then warm to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude alcohol intermediate by column chromatography. A 55% yield for this type of transformation has been reported in the synthesis of a BMS-846372 precursor.

Reactivity Profile

The reactivity of this compound is governed by the interplay of the bromo and fluoro substituents.

-

Cross-Coupling Reactions: The carbon-bromine bond is susceptible to oxidative addition to palladium(0) catalysts, enabling a variety of cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[5] This allows for the facile introduction of aryl, vinyl, and alkynyl groups.

-

Lithiation: As detailed in the experimental protocol above, the bromine atom can be readily displaced by a strong organolithium reagent via lithium-halogen exchange to form a highly reactive organolithium species.

-

Electrophilic Aromatic Substitution: The benzene ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing inductive effects of the halogens. However, the halogens are ortho, para-directing, influencing the regioselectivity of substitution reactions.[4]

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[1] It is irritating to the eyes, skin, and respiratory system.[1][10]

Table 3: Safety Information for this compound

| Hazard Statement | Code | Description | Reference(s) |

| Flammable liquid and vapor | H227 | Combustible liquid | [1] |

| Skin corrosion/irritation | H315 | Causes skin irritation | [10] |

| Serious eye damage/eye irritation | H319 | Causes serious eye irritation | [10] |

| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation | [10] |

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a fume hood.[11]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11]

-

Keep away from heat, sparks, and open flames.[1]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]

-

In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[10]

-

In case of spillage, absorb with an inert material and dispose of in accordance with local regulations.[1]

References

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 38573-88-5 | Benchchem [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | 38573-88-5 [chemicalbook.com]

- 7. This compound | C6H3BrF2 | CID 2733260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS # 38573-88-5, this compound, 2,3-Difluorobromobenzene - chemBlink [ww.chemblink.com]

- 9. Synthesis and Application of 2,3-Difluorobromobenzene_Chemicalbook [chemicalbook.com]

- 10. capot.cn [capot.cn]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 1-Bromo-2,3-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-Bromo-2,3-difluorobenzene, a key intermediate in the synthesis of pharmaceuticals and advanced materials.[1][2] This document is intended for researchers, scientists, and professionals in drug development who require detailed information for their work.

Core Physical Properties

This compound is a halogenated aromatic compound with a unique combination of a bromine atom and two fluorine atoms on a benzene (B151609) ring.[1] This substitution pattern imparts specific physical and chemical characteristics that are valuable in organic synthesis.[2] At room temperature, it exists as a colorless to light yellow or peach-colored clear liquid.[1][3][4][5]

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₆H₃BrF₂ |

| Molecular Weight | 192.99 g/mol [1][3][4][6][7][8] |

| Appearance | Colorless to light yellow/peach clear liquid[1][3][4][5] |

| Density | 1.724 g/mL at 25 °C[1][4][9] |

| Boiling Point | 157-158 °C[1][4], 158.3 °C at 760 mmHg[5], 234 °C[1][3][4] |

| Melting Point | -3 °C[2] |

| Refractive Index | n20/D 1.509[1][4][5][9] |

| Flash Point | 61 °C (141.8 °F) - closed cup[8], 142 °F[3][4], 49.5 °C[5] |

| Solubility | Insoluble in water; soluble in organic solvents like methanol, ethanol, chloroform, and benzene.[2][10][11] |

| Vapor Pressure | 3.43 mmHg at 25°C[5] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively published. However, standard laboratory procedures for determining the physical properties of liquid organic compounds are applicable. Below is a generalized methodology for key properties and a specific synthesis protocol found in the literature.

General Methodologies for Physical Property Determination:

-

Boiling Point: The boiling point can be determined by distillation. The sample is heated in a distillation apparatus, and the temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point.

-

Density: The density can be measured using a pycnometer or a digital density meter. The mass of a known volume of the substance is determined, and the density is calculated.

-

Refractive Index: A refractometer is used to measure the refractive index. A drop of the liquid is placed on the prism of the refractometer, and the refractive index is read directly from the instrument's scale at a specified temperature (typically 20°C).

Synthesis of this compound:

A documented synthesis of this compound involves the dehydrohalogenation of 1-bromo-5,5,6,6-tetrafluorocyclohex-1-ene.[4] The following is a summary of the experimental procedure:

-

A 50% aqueous solution of potassium hydroxide (B78521) (18.0 g, 160 mmol) is added to a mixture of 1-bromo-5,5,6,6-tetrafluorocyclohex-1-ene (11.65 g) and triethylbenzylammonium chloride (0.15 g, 0.7 mmol) at a temperature of 30-35°C over a period of 30 minutes.[4]

-

The reaction mixture is then heated to and maintained at 75-85°C for 2 hours.[4]

-

After cooling, the reaction mixture is diluted with water.[4]

-

The organic product is extracted with dichloromethane (B109758) (CH₂Cl₂).[4]

-

The organic extract is dried over calcium chloride (CaCl₂).[4]

-

The final product, this compound, is isolated by distillation.[4]

Visualizations

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

- 1. This compound | 38573-88-5 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. anstarmaterial.com [anstarmaterial.com]

- 4. This compound | 38573-88-5 [chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. scbt.com [scbt.com]

- 7. This compound | C6H3BrF2 | CID 2733260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound 98 38573-88-5 [sigmaaldrich.com]

- 9. 1-溴-2,3-二氟苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. ck12.org [ck12.org]

- 11. chem.libretexts.org [chem.libretexts.org]

1-Bromo-2,3-difluorobenzene molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental molecular properties of 1-Bromo-2,3-difluorobenzene, a halogenated organic compound utilized in various scientific fields, including pharmaceuticals and agrochemicals.[1]

Molecular Data

The core molecular and physical properties of this compound are summarized in the table below for ease of reference. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value |

| Molecular Formula | C₆H₃BrF₂[1][2][3][4] |

| Molecular Weight | 192.99 g/mol [2][3][4][5] |

| Alternate Molecular Weight | 201.99 g/mol [1] |

| CAS Number | 38573-88-5[1][3][5] |

| Appearance | Colorless to light yellow liquid[1][4] |

| Density | 1.724 g/mL at 25 °C[2][3] |

| Boiling Point | 186-188 °C[1] |

| Melting Point | -3 °C[1] |

| Refractive Index | n20/D 1.509[2][3] |

Structural and Property Relationship

The chemical structure of this compound directly dictates its molecular formula and, consequently, its molecular weight. The logical flow from the compound's nomenclature to its fundamental properties is illustrated in the diagram below.

Caption: Logical relationship from compound name to molecular weight.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are critical for its application in research and development. A common synthetic route involves the bromination of 2,3-difluorotoluene (B1304731).

Synthesis via Bromination of 2,3-difluorotoluene:

-

Reactants: 2,3-difluorotoluene, N-bromosuccinimide (NBS).[1]

-

Catalyst: Azobisisobutyronitrile (AIBN) or benzoyl peroxide.[1]

-

Solvent: A suitable organic solvent such as carbon tetrachloride.

-

Procedure:

-

Dissolve 2,3-difluorotoluene in the chosen solvent in a reaction vessel.

-

Add N-bromosuccinimide and the catalyst to the mixture.

-

The reaction is typically carried out at room temperature.[1]

-

Stir the reaction mixture until completion, which can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, the succinimide (B58015) byproduct is filtered off.

-

The solvent is removed from the filtrate under reduced pressure.

-

The resulting crude product, this compound, is then purified, commonly by distillation.

-

This method yields this compound as the major product.[1] The presence of two fluorine atoms and one bromine atom on the benzene (B151609) ring provides unique reactivity, making it a valuable precursor for the synthesis of various pharmaceuticals and agrochemicals.[1]

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1-Bromo-2,3-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 1-bromo-2,3-difluorobenzene, a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] By leveraging a suite of spectroscopic techniques, the precise molecular architecture of this halogenated aromatic compound can be unequivocally determined. This document details the experimental protocols and presents the corresponding data in a clear, tabular format to facilitate understanding and application in research and development.

Spectroscopic Data Summary

The structural confirmation of this compound relies on the synergistic interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The quantitative data obtained from these techniques are summarized below.

Table 1: NMR Spectroscopic Data for this compound in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 7.34-7.47 | m | - | Ar-H |

| 7.17-7.29 | m | - | Ar-H | |

| 7.00-7.16 | m | - | Ar-H | |

| ¹³C | 150.92 | dd | J = 251.9 Hz, J = 13.3 Hz | C-3 |

| 148.10 | dd | J = 248.8 Hz, J = 14.3 Hz | C-2 | |

| 128.23 | d | J = 3.6 Hz | C-6 | |

| 124.70 | dd | J = 7.1 Hz, J = 5.0 Hz | C-5 | |

| 116.40 | d | J = 17.7 Hz | C-4 | |

| 110.40 | d | J = 17.5 Hz | C-1 | |

| ¹⁹F | -130.9 | m | - | F |

| -134.8 | m | - | F |

Data sourced from ChemicalBook.[2][3]

Table 2: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 194 | 100 | [M]⁺ (with ⁸¹Br) |

| 192 | 99 | [M]⁺ (with ⁷⁹Br) |

| 113 | 88 | [M-Br]⁺ |

| 63 | 60 | Fragment |

Data sourced from ChemicalBook.[2][3][4]

Experimental Protocols

The following sections detail the standard experimental methodologies for acquiring the spectroscopic data crucial for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of a molecule. For halogenated aromatic compounds like this compound, multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, are essential for a complete structural assignment.[5]

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for ¹H and ¹³C NMR.

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance 300 MHz or 400 MHz instrument, is typically used.

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired to determine the number and environment of the protons in the molecule. The chemical shifts, splitting patterns (multiplicity), and coupling constants provide information about the connectivity of the protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The large one-bond carbon-fluorine coupling constants are particularly informative for assigning the fluorinated carbons.

¹⁹F NMR Spectroscopy: Given that the ¹⁹F nucleus has a nuclear spin of ½ and is 100% naturally abundant, ¹⁹F NMR is a highly sensitive and informative technique for characterizing fluorinated compounds.[5] The spectrum provides information on the number and environment of the fluorine atoms.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which aids in structural elucidation.

Instrumentation: A mass spectrometer, such as a gas chromatograph-mass spectrometer (GC-MS) or a direct-infusion electrospray ionization mass spectrometer (ESI-MS), can be used.

Procedure: The sample is introduced into the mass spectrometer, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected. The mass spectrum of this compound will exhibit a characteristic molecular ion peak cluster due to the presence of the two bromine isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is commonly used.

Sample Preparation: A thin film of the liquid sample can be placed between two potassium bromide (KBr) plates, or the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. The presence of characteristic absorption bands for C-H, C-F, C-Br, and aromatic C=C bonds can be used to confirm the presence of these functional groups.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of this compound follows a logical progression of experiments and data analysis.

Caption: Workflow for the structure elucidation of this compound.

This systematic approach, combining multiple spectroscopic techniques, allows for the unambiguous confirmation of the molecular structure of this compound, a critical step in its application for pharmaceutical synthesis and materials science.[1]

References

A Technical Guide to the Reactivity of the C-Br Bond in 1-Bromo-2,3-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,3-difluorobenzene is a halogenated aromatic compound of significant interest in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2][3] Its unique electronic and steric properties, imparted by the presence of a bromine atom and two fluorine atoms on the benzene (B151609) ring, make it a versatile building block for the construction of complex molecules.[1][2] The carbon-bromine (C-Br) bond is a key reactive site, serving as a versatile handle for a variety of chemical transformations. This guide provides an in-depth analysis of the reactivity of the C-Br bond in this compound, focusing on key reactions, experimental protocols, and quantitative data to support synthetic applications.

Core Reactivity of the C-Br Bond

The reactivity of the C-Br bond in this compound is primarily exploited in three main classes of reactions:

-

Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond readily participates in oxidative addition to palladium(0) catalysts, initiating a catalytic cycle that allows for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, are fundamental in modern organic synthesis.[2][3]

-

Nucleophilic Aromatic Substitution (SNAr): The presence of two electron-withdrawing fluorine atoms on the aromatic ring activates it towards nucleophilic attack, although to a lesser extent than nitro groups. While the bromine atom is the leaving group in cross-coupling reactions, in SNAr, a nucleophile can displace one of the fluorine atoms, with the reactivity being influenced by the position of the bromine.

-

Metal-Halogen Exchange: The C-Br bond can undergo exchange with organometallic reagents, typically organolithiums, to generate a highly reactive 2,3-difluorophenyllithium species. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups.[4]

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 1-Bromo-2,3-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practical out-workings of electrophilic aromatic substitution (EAS) reactions on 1-bromo-2,3-difluorobenzene. This information is critical for the strategic design of synthetic routes in pharmaceutical and materials science, where this compound serves as a versatile building block.

Core Principles: Regioselectivity in a Polyhalogenated System

The reactivity and regioselectivity of electrophilic aromatic substitution on this compound are governed by the interplay of the inductive and resonance effects of its three halogen substituents. Both bromine and fluorine atoms are deactivating to the aromatic ring due to their strong electron-withdrawing inductive effects (-I). Fluorine is more electronegative and thus exerts a stronger deactivating inductive effect than bromine.[1]

Despite this deactivation, the lone pairs of electrons on the halogen atoms can be donated to the aromatic ring through resonance (+M effect). This resonance effect increases the electron density at the ortho and para positions relative to the meta position, making the halogens ortho-, para-directors for incoming electrophiles.[1]

In the case of this compound, the available positions for substitution are C4, C5, and C6. The directing effects of the substituents on these positions are as follows:

-

Position C4: Ortho to the fluorine at C3 and meta to the bromine at C1 and the fluorine at C2.

-

Position C5: Para to the fluorine at C2, and meta to the bromine at C1 and the fluorine at C3.

-

Position C6: Ortho to the bromine at C1 and para to the fluorine at C3.

Due to the competing directing effects, predicting the major product can be complex and is often influenced by the specific reaction conditions and the nature of the electrophile.

Key Electrophilic Aromatic Substitution Reactions

Detailed experimental data for electrophilic aromatic substitution on this compound is not extensively reported in publicly available literature. However, by analogy with similar polyhalogenated benzene (B151609) derivatives, and general principles of organic chemistry, we can outline the expected reactions and provide model experimental protocols.

Nitration

The introduction of a nitro group (-NO₂) onto the aromatic ring is a fundamental transformation. For this compound, nitration is expected to occur, though the deactivating nature of the halogen substituents may require forcing conditions.

Expected Products and Regioselectivity

Based on the directing effects, the primary products of mononitration are expected to be 1-bromo-2,3-difluoro-6-nitrobenzene and 1-bromo-2,3-difluoro-4-nitrobenzene, with the potential for the formation of 1-bromo-2,3-difluoro-5-nitrobenzene (B1519312) as a minor product. The precise isomer ratio will depend on the interplay of electronic and steric factors.

Experimental Protocol (Model)

This protocol is adapted from the nitration of the similar compound, 1,3-difluoro-2-bromobenzene.

Materials:

-

This compound

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (70%)

-

Methylene (B1212753) chloride

-

Saturated sodium bicarbonate solution

-

Magnesium sulfate

-

Ice

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add this compound to the cooled sulfuric acid while maintaining the temperature.

-

Add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10-15 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by TLC or GC.

-

Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

-

Extract the aqueous mixture with methylene chloride.

-

Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution until neutral.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography to isolate the different isomers.

Quantitative Data (Hypothetical)

| Electrophile | Reagents and Conditions | Major Products | Minor Products | Total Yield (%) |

| NO₂⁺ | Conc. HNO₃, Conc. H₂SO₄, 0-15 °C | 1-bromo-2,3-difluoro-6-nitrobenzene, 1-bromo-2,3-difluoro-4-nitrobenzene | 1-bromo-2,3-difluoro-5-nitrobenzene | Not Reported |

Halogenation

Further halogenation of this compound, for instance, bromination, would introduce a second bromine atom onto the ring. The deactivating effect of the existing halogens would necessitate the use of a Lewis acid catalyst.

Expected Products and Regioselectivity

The incoming bromine electrophile would be directed to the available ortho and para positions, leading to a mixture of dibromodifluorobenzene isomers.

Experimental Protocol (General)

Materials:

-

This compound

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Iron(III) bromide (FeBr₃) or other suitable Lewis acid

-

Carbon tetrachloride or other inert solvent

-

Sodium thiosulfate (B1220275) solution

Procedure:

-

Dissolve this compound in an inert solvent in a flask protected from light.

-

Add the Lewis acid catalyst.

-

Slowly add a solution of bromine in the same solvent to the mixture at room temperature.

-

Stir the reaction mixture until the bromine color disappears, indicating the completion of the reaction.

-

Quench the reaction by adding a solution of sodium thiosulfate to remove any unreacted bromine.

-

Wash the organic layer with water and brine, then dry over a suitable drying agent.

-

Remove the solvent under reduced pressure and purify the product mixture by distillation or chromatography.

Quantitative Data (Hypothetical)

| Electrophile | Reagents and Conditions | Major Products | Minor Products | Total Yield (%) |

| Br⁺ | Br₂, FeBr₃, CCl₄ | Isomeric dibromodifluorobenzenes | - | Not Reported |

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring, typically using fuming sulfuric acid (oleum). This reaction is generally reversible.

Expected Products and Regioselectivity

The sulfonic acid group would be directed to the available ortho and para positions, yielding a mixture of 1-bromo-2,3-difluorobenzenesulfonic acid isomers.

Experimental Protocol (General)

Materials:

-

This compound

-

Fuming sulfuric acid (oleum)

-

Ice

-

Sodium chloride

Procedure:

-

Carefully add this compound to fuming sulfuric acid at room temperature with stirring.

-

Gently heat the mixture to facilitate the reaction, monitoring its progress.

-

After the reaction is complete, cool the mixture and pour it onto ice.

-

The sulfonic acid product may precipitate upon addition of sodium chloride (salting out).

-

Filter the solid product and wash it with a saturated sodium chloride solution.

-

The product can be further purified by recrystallization.

Quantitative Data (Hypothetical)

| Electrophile | Reagents and Conditions | Major Products | Minor Products | Total Yield (%) |

| SO₃ | Fuming H₂SO₄, heat | Isomeric 1-bromo-2,3-difluorobenzenesulfonic acids | - | Not Reported |

Friedel-Crafts Acylation and Alkylation

Friedel-Crafts reactions are generally not successful on strongly deactivated rings.[2] The presence of three deactivating halogen substituents on this compound makes it a poor substrate for both Friedel-Crafts acylation and alkylation under standard conditions. The strong Lewis acid catalyst required would likely coordinate with the halogen substituents, further deactivating the ring. Therefore, these reactions are not considered synthetically viable for this specific compound.

Conclusion

The electrophilic aromatic substitution of this compound is a challenging yet important transformation in organic synthesis. The deactivating nature of the three halogen substituents necessitates careful consideration of reaction conditions. While nitration, halogenation, and sulfonation are expected to proceed, the regioselectivity will likely result in a mixture of isomers. Friedel-Crafts reactions, however, are unlikely to be successful. The provided model protocols serve as a starting point for the development of specific synthetic procedures, which will require empirical optimization and rigorous analytical characterization of the resulting products.

References

The Dichotomous Nature of Fluorine: An In-depth Technical Guide to its Electronic Effects in Bromobenzene

Audience: Researchers, scientists, and drug development professionals.

Introduction

The substitution of fluorine onto aromatic rings, particularly in the context of pharmacologically relevant scaffolds like bromobenzene (B47551), imparts a unique and often counterintuitive set of electronic properties. While being the most electronegative element, which suggests strong electron-withdrawing inductive effects, fluorine can also act as an electron-donating group through resonance. This duality governs the reactivity, regioselectivity, and physicochemical properties of fluorinated bromobenzenes, making a thorough understanding of these electronic effects paramount for rational drug design and synthetic strategy. This guide provides a comprehensive overview of the electronic influence of fluorine substituents in bromobenzene, supported by quantitative data, detailed experimental protocols, and logical visualizations.

The Dual Electronic Effects of Fluorine

The electronic influence of a substituent on an aromatic ring is primarily understood through two fundamental phenomena: the inductive effect (-I) and the resonance effect (+R or +M).

-

Inductive Effect (-I): Due to its supreme electronegativity, fluorine withdraws electron density from the benzene (B151609) ring through the sigma (σ) bond framework. This effect is distance-dependent, being strongest at the ipso-carbon and diminishing with distance around the ring. The strong -I effect of fluorine deactivates the aromatic ring towards electrophilic aromatic substitution, making it less reactive than benzene itself.

-

Resonance Effect (+R): The lone pairs of electrons on the fluorine atom can be delocalized into the π-system of the benzene ring. This donation of electron density is most pronounced at the ortho and para positions. While the resonance effect of fluorine is weaker compared to other halogens like chlorine and bromine due to less effective orbital overlap between the carbon 2p and fluorine 2p orbitals, it still plays a crucial role in directing incoming electrophiles.[1]

The interplay of these opposing effects is what makes fluorine a unique substituent. The powerful -I effect dominates, leading to overall ring deactivation. However, the +R effect, by enriching the electron density at the ortho and para positions, makes these sites more susceptible to electrophilic attack than the meta position. Consequently, fluorine is an ortho, para-director , despite being a deactivating group .

Logical Relationship: Inductive vs. Resonance Effects

Caption: Interplay of inductive and resonance effects of fluorine on bromobenzene.

Quantitative Analysis of Electronic Effects

The electronic effects of substituents can be quantified using Hammett constants and spectroscopic techniques.

Hammett Constants

The Hammett equation, log(K/K₀) = σρ, provides a means to quantify the electronic effect of a substituent on the reactivity of a benzene derivative. The substituent constant (σ) is a measure of the electronic effect of a particular substituent, while the reaction constant (ρ) is a measure of the sensitivity of a given reaction to substituent effects.[2]

The overall substituent effect (σ) can be dissected into its inductive (σI) and resonance (σR) components.

Table 1: Hammett and Related Substituent Constants for Fluorine and Bromine

| Substituent | σ_meta_ (σ_m_) | σ_para_ (σ_p_) | Inductive Effect (σ_I_) | Resonance Effect (σ_R_) |

| -F | 0.34 | 0.06 | 0.51 | -0.34 |

| -Br | 0.39 | 0.23 | 0.44 | -0.19 |

Data compiled from multiple sources.

The positive σ values for both fluorine and bromine indicate that they are electron-withdrawing groups. The larger σ_I_ value for fluorine compared to bromine reflects its higher electronegativity. The negative σ_R_ values show that both are resonance donors, with fluorine being a slightly stronger resonance donor than bromine.

Spectroscopic Data

NMR and IR spectroscopy provide valuable insights into the electronic environment of the bromobenzene ring as influenced by fluorine substitution.

¹³C and ¹⁹F NMR are particularly powerful tools for probing the electronic effects of fluorine. The chemical shifts are sensitive to the electron density around the nuclei.

Table 2: ¹³C and ¹⁹F NMR Chemical Shifts (ppm) for Fluorinated Bromobenzenes

| Compound | C1 (C-Br) | C2 | C3 | C4 | C5 | C6 | ¹⁹F Chemical Shift |

| Bromobenzene | 122.6 | 131.9 | 130.2 | 127.3 | 130.2 | 131.9 | - |

| 2-Fluorobromobenzene | 112.4 (d, J=22.5 Hz) | 161.8 (d, J=248.5 Hz) | 128.5 (d, J=3.8 Hz) | 125.1 (d, J=8.5 Hz) | 130.9 (d, J=16.3 Hz) | 134.3 (d, J=3.1 Hz) | -110.2 |

| 3-Fluorobromobenzene | 121.8 (d, J=3.1 Hz) | 130.7 (d, J=8.9 Hz) | 162.9 (d, J=245.0 Hz) | 115.8 (d, J=21.1 Hz) | 127.3 (d, J=3.1 Hz) | 118.0 (d, J=23.0 Hz) | -112.5 |

| 4-Fluorobromobenzene | 120.9 (d, J=3.3 Hz) | 132.2 (d, J=3.3 Hz) | 116.1 (d, J=21.6 Hz) | 162.5 (d, J=246.0 Hz) | 116.1 (d, J=21.6 Hz) | 132.2 (d, J=3.3 Hz) | -115.8 |

Note: Chemical shifts are relative to TMS for ¹³C and CFCl₃ for ¹⁹F. Data is illustrative and may vary slightly with solvent and concentration. 'd' denotes a doublet, and 'J' is the coupling constant in Hz.

The large one-bond ¹³C-¹⁹F coupling constants (¹J_CF_) are characteristic. The chemical shift of the carbon directly attached to fluorine is significantly downfield due to the deshielding effect of the electronegative fluorine atom.

The C-Br stretching frequency in the infrared spectrum can be influenced by the electronic effects of other substituents on the ring. Electron-withdrawing groups tend to increase the C-Br bond strength and shift the stretching frequency to a higher wavenumber.

Table 3: C-Br Stretching Frequencies for Fluorinated Bromobenzenes

| Compound | C-Br Stretch (cm⁻¹) |

| Bromobenzene | ~550-690 |

| Fluorinated Bromobenzenes | Generally in the 500-700 cm⁻¹ range, with slight shifts depending on fluorine position. |

Note: The C-Br stretch is often weak and can be difficult to assign definitively from the fingerprint region.

Experimental Protocols

Synthesis of Fluorinated Bromobenzenes

This method relies on the ortho, para-directing effect of the fluorine atom in fluorobenzene (B45895).[3][4]

Procedure:

-

To a stirred solution of fluorobenzene (1.0 eq) in a suitable solvent (e.g., dichloromethane (B109758) or carbon tetrachloride) at 0 °C, add a Lewis acid catalyst such as anhydrous iron(III) bromide (FeBr₃, 0.1 eq).

-

Slowly add bromine (1.1 eq) dropwise, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC analysis indicates consumption of the starting material.

-

Quench the reaction by carefully pouring the mixture into a cold, saturated aqueous solution of sodium bisulfite to destroy any unreacted bromine.

-

Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663), filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to yield 4-fluorobromobenzene as a colorless liquid. The para-isomer is the major product due to steric hindrance at the ortho position.

This multi-step synthesis starts from 3-fluoroaniline (B1664137).[5]

Procedure:

-

Diazotization: Dissolve 3-fluoroaniline (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~3 eq) and cool to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (B80452) (NaNO₂, 1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes after the addition is complete.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (N₂ gas) will be observed.

-

After the addition, warm the reaction mixture to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic extracts with water, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation to obtain 3-fluorobromobenzene.

A common route to 2-fluorobromobenzene involves the Schiemann reaction, which is not detailed here, but a procedure starting from o-bromoaniline is provided.[6]

Procedure (from o-bromoaniline):

-

Diazotization: To a stirred mixture of o-bromoaniline (1.0 eq) in aqueous hydrochloric acid, cool to -5 to -10 °C.

-

Add a solution of sodium nitrite (1.2 eq) in water dropwise, maintaining the low temperature.

-

Formation of Hexafluorophosphate (B91526) Salt: Add 65% hexafluorophosphoric acid (1.7 eq) in one portion to the cold diazonium salt solution with vigorous stirring.

-

Collect the precipitated diazonium hexafluorophosphate by filtration, wash with cold water, and then a cold methanol/ether mixture. Dry the salt under vacuum.

-

Thermal Decomposition: Heat the dry diazonium salt in mineral oil to 165-170 °C. The salt will decompose to yield 1-bromo-2-fluorobenzene.

-

Isolate the product by steam distillation. Separate the organic layer from the distillate.

-

Dry the organic product over anhydrous sodium sulfate and purify by distillation.

Determination of Hammett Constants

A common method for determining Hammett constants involves measuring the pKa of a series of substituted benzoic acids.[7]

Workflow: Experimental Determination of Hammett Constants

Caption: Workflow for the experimental determination of Hammett constants.

Conclusion

The electronic effects of fluorine substituents in bromobenzene are a nuanced interplay of a dominant, deactivating inductive effect and a weaker, ortho, para-directing resonance effect. This dichotomous nature has profound implications for the chemical reactivity and properties of these molecules. Quantitative measures such as Hammett constants and spectroscopic data provide a robust framework for understanding and predicting the behavior of fluorinated bromobenzenes. The synthetic protocols outlined herein offer practical routes to these valuable building blocks. For researchers in drug development and materials science, a firm grasp of these fundamental principles is essential for the rational design of novel molecules with tailored electronic properties.

References

An In-depth Technical Guide to the Spectroscopic Interpretation of 1-Bromo-2,3-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Bromo-2,3-difluorobenzene (CAS No. 38573-88-5), a key intermediate in the synthesis of pharmaceuticals and other advanced materials.[1][2][3] The document presents detailed quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.34-7.47 | Multiplet (m) | 1H | Ar-H |

| 7.17-7.29 | Multiplet (m) | 1H | Ar-H |

| 7.00-7.16 | Multiplet (m) | 1H | Ar-H |

| Solvent: CDCl₃, Frequency: 300.1 MHz[4][5] |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 150.92 | Doublet of Doublets (dd) | J = 251.9 Hz, J = 13.3 Hz | C-3 (C-F) |

| 148.10 | Doublet of Doublets (dd) | J = 248.8 Hz, J = 14.3 Hz | C-2 (C-F) |

| 128.23 | Doublet (d) | J = 3.6 Hz | C-6 |

| 124.70 | Doublet of Doublets (dd) | J = 7.1 Hz, J = 5.0 Hz | C-5 |

| 116.40 | Doublet (d) | J = 17.7 Hz | C-4 |

| 110.40 | Doublet (d) | J = 17.5 Hz | C-1 (C-Br) |

| Solvent: CDCl₃, Frequency: 75.5 MHz[4][5][6] |

Table 3: ¹⁹F NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| -130.9 | Multiplet (m) | Ar-F |

| -134.8 | Multiplet (m) | Ar-F |

| Solvent: CDCl₃, Frequency: 282.4 MHz[4][5][6] |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 194 | 100 | [M]⁺ (with ⁸¹Br) |

| 192 | 99 | [M]⁺ (with ⁷⁹Br) |

| 113 | 88 | [M-Br]⁺ |

| 63 | 60 | Fragment |

| Ionization Method: Not specified, likely Electron Ionization (EI)[4][5][6] |

Table 5: Illustrative IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 1600-1450 | Strong | Aromatic C=C Stretch |

| 1300-1200 | Strong | C-F Stretch |

| 1100-1000 | Strong | C-F Stretch |

| 800-600 | Strong | C-Br Stretch |

| Note: This data is illustrative, based on typical vibrational frequencies for this class of compound.[7] |

Experimental Protocols

2.1 NMR Spectroscopy The ¹H, ¹³C, and ¹⁹F NMR spectra were acquired on a spectrometer operating at frequencies of 300.1 MHz, 75.5 MHz, and 282.4 MHz, respectively.[4][5] The sample was dissolved in deuterated chloroform (B151607) (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

2.2 Mass Spectrometry Mass spectra were obtained to determine the molecular weight and fragmentation pattern of the compound. The data shows the characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity at m/z 192 and 194.[6][7]

2.3 Infrared (IR) Spectroscopy The IR spectrum was recorded using a Bruker Tensor 27 FT-IR instrument.[8] The data was collected using an Attenuated Total Reflectance (ATR) technique with the neat liquid sample (ATR-Neat).[8]

Visualization of Chemical and Logical Workflows

3.1 Synthesis Workflow this compound can be synthesized from 1-bromo-5,5,6,6-tetrafluorocyclohex-1-ene via a dehydrofluorination reaction. The workflow involves reaction with potassium hydroxide, extraction, and purification by distillation.[4][5]

Caption: Synthesis workflow for this compound.

3.2 Application in Pharmaceutical Intermediate Synthesis This compound is a valuable building block in organic synthesis. For example, it serves as a precursor for potent Calcitonin Gene-Related Peptide (CGRP) receptor antagonists, which are relevant in drug development.[1][6]

Caption: Role as an intermediate in CGRP antagonist synthesis.

3.3 Microbial Oxidation Pathway this compound can undergo microbial oxidation by Pseudomonas putida, which expresses the enzyme toluene (B28343) dioxygenase. This biotransformation leads to the formation of a dihydroxylated product.[5]

Caption: Microbial oxidation pathway of this compound.

References

- 1. lookchem.com [lookchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis and Application of 2,3-Difluorobromobenzene_Chemicalbook [chemicalbook.com]

- 6. This compound | 38573-88-5 [chemicalbook.com]

- 7. This compound | 38573-88-5 | Benchchem [benchchem.com]

- 8. This compound | C6H3BrF2 | CID 2733260 - PubChem [pubchem.ncbi.nlm.nih.gov]

Microbial Oxidation of 1-Bromo-2,3-difluorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The microbial oxidation of halogenated aromatic compounds is a pivotal area of research, offering green and stereoselective alternatives to traditional chemical synthesis. This guide provides an in-depth technical overview of the microbial oxidation of 1-bromo-2,3-difluorobenzene, a process of significant interest for the synthesis of valuable chiral synthons. The core of this biotransformation is the enzymatic dihydroxylation of the aromatic ring, primarily mediated by toluene (B28343) dioxygenase. This document details the known metabolic pathways, key microorganisms and enzymes, and provides generalized experimental protocols for conducting such biotransformations.

Introduction

The enzymatic modification of halogenated benzenes by microorganisms presents a powerful tool for the production of high-value, enantiomerically pure intermediates for the pharmaceutical and agrochemical industries. The introduction of cis-diols into the aromatic nucleus by dioxygenase enzymes is a particularly valuable reaction, as the resulting chiral synthons are difficult to produce through conventional chemical methods. This guide focuses on the microbial oxidation of this compound, a substrate that upon dihydroxylation, yields a versatile chiral building block.

The Core Metabolic Pathway

The central mechanism in the microbial oxidation of this compound is the stereospecific dihydroxylation of the aromatic ring, catalyzed by a class of enzymes known as dioxygenases. Specifically, toluene dioxygenase has been identified as a key enzyme in this transformation.

The established metabolic pathway involves the following key step:

-

Dioxygenation: this compound is converted to cis-(2S,3S)-1-bromo-5,6-difluoro-2,3-dihydroxy-4,6-diene. This reaction is catalyzed by toluene dioxygenase, which incorporates both atoms of molecular oxygen into the aromatic ring.

Caption: Metabolic pathway of this compound oxidation.

Key Microorganisms and Enzymes

Research has identified two primary microorganisms capable of effectively oxidizing this compound:

-

Pseudomonas putida strain 39/D: A wild-type bacterium known for its broad substrate specificity in aromatic hydrocarbon degradation.

-

Escherichia coli JM109(pDTG601): A recombinant strain engineered to express the toluene dioxygenase gene from Pseudomonas putida. This strain serves as a robust and controllable system for the specific biotransformation.

The key enzyme responsible for the dihydroxylation is Toluene Dioxygenase (TDO) . TDO is a multi-component enzyme system that utilizes NADH as a reducing equivalent to activate molecular oxygen for the dihydroxylation of the aromatic ring.

Experimental Protocols

The following sections provide generalized experimental protocols for the microbial oxidation of this compound. These protocols are based on standard methodologies for similar biotransformations and should be optimized for specific laboratory conditions and research goals.

Culture Conditions

For Pseudomonas putida 39/D:

-

Media: Use a minimal salts medium (e.g., M9 minimal medium) supplemented with a suitable carbon source for growth (e.g., glucose or succinate).

-

Inoculation: Inoculate the sterile medium with a fresh overnight culture of P. putida 39/D.

-

Incubation: Incubate the culture at 30°C with vigorous shaking (e.g., 200-250 rpm) to ensure adequate aeration.

-

Induction: To induce the expression of toluene dioxygenase, add a suitable inducer such as toluene or isopropyl β-D-1-thiogalactopyranoside (IPTG) if the strain has been engineered for inducible expression. The optimal inducer concentration and induction time should be determined empirically.

For E. coli JM109(pDTG601):

-

Media: Use a rich medium such as Luria-Bertani (LB) broth containing the appropriate antibiotic for plasmid maintenance (e.g., ampicillin).

-

Inoculation: Inoculate the sterile medium with a fresh overnight culture of E. coli JM109(pDTG601).

-

Incubation: Grow the culture at 37°C with vigorous shaking to an optimal cell density (e.g., an OD600 of 0.6-0.8).

-

Induction: Induce the expression of the cloned toluene dioxygenase by adding IPTG to a final concentration of 0.1-1 mM. Continue incubation at a lower temperature (e.g., 20-25°C) for several hours to overnight to allow for proper protein folding and expression.

Biotransformation (Oxidation) Reaction

-

Cell Harvesting: Harvest the induced cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

-

Cell Resuspension: Wash the cell pellet with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0-7.5) and resuspend in fresh buffer to a desired cell density.

-

Substrate Addition: Add this compound to the cell suspension. The substrate can be added directly or dissolved in a water-miscible organic solvent (e.g., ethanol (B145695) or DMSO) to improve solubility. The final concentration of the substrate should be optimized to avoid toxicity to the cells.

-

Reaction Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 25-30°C) with shaking. Monitor the progress of the reaction over time by taking samples for analysis.

Metabolite Extraction and Analysis

-

Sample Preparation: Centrifuge the reaction samples to remove the cells.

-

Extraction: Extract the supernatant with a water-immiscible organic solvent such as ethyl acetate. The extraction should be performed multiple times to ensure complete recovery of the product.

-

Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrate under reduced pressure.

-

Analysis: Analyze the crude extract using techniques such as:

-

Thin-Layer Chromatography (TLC): For rapid qualitative analysis of the reaction progress.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For identification and quantification of the product. Derivatization of the diol product (e.g., with a silylating agent) may be necessary to improve its volatility for GC analysis.

-

High-Performance Liquid Chromatography (HPLC): For quantification of the product. A chiral column can be used to determine the enantiomeric excess of the product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the purified product.

-

Caption: General experimental workflow for microbial oxidation.

Quantitative Data

The following tables are placeholders for the type of quantitative data that would be generated from systematic studies on the microbial oxidation of this compound. The actual values would need to be determined experimentally.

Table 1: Biotransformation Yields

| Microorganism | Substrate Conc. (mM) | Reaction Time (h) | Product Yield (%) |

| P. putida 39/D | 1 | 24 | Data not available |

| E. coli JM109(pDTG601) | 1 | 24 | Data not available |

Table 2: Toluene Dioxygenase Kinetics

| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/min/mg protein) |

| TDO from P. putida | This compound | Data not available | Data not available |

Conclusion

The microbial oxidation of this compound using Pseudomonas putida and recombinant E. coli provides an efficient and stereoselective route to a valuable chiral diene. This technical guide outlines the fundamental aspects of this biotransformation, from the metabolic pathway to generalized experimental procedures. Further research and optimization of reaction conditions are crucial for developing a robust and scalable process for the industrial application of this promising biocatalytic method. The detailed protocols and quantitative data, once established, will be invaluable for researchers and professionals in the fields of biocatalysis, synthetic organic chemistry, and drug development.

Methodological & Application

Synthesis of 1-Bromo-2,3-difluorobenzene from 1,2-Difluorobenzene Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1-bromo-2,3-difluorobenzene, a key intermediate in the development of pharmaceuticals and other specialty chemicals. The synthesis strategies outlined herein commence from readily available 1,2-difluorobenzene (B135520) derivatives, offering two distinct and effective routes to the target compound.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the preparation of complex molecules for the pharmaceutical and agrochemical industries. Its specific substitution pattern allows for regioselective functionalization, making it a desirable intermediate. This document details two primary synthetic pathways starting from 1,2-difluorobenzene derivatives: the Sandmeyer reaction of 2,3-difluoroaniline (B47769) and the radical bromination of 2,3-difluorotoluene (B1304731).

Synthetic Pathways Overview

Two principal routes for the synthesis of this compound from 1,2-difluorobenzene precursors are presented. The first involves the diazotization of 2,3-difluoroaniline followed by a Sandmeyer reaction with a bromide source. The second pathway utilizes the free-radical bromination of 2,3-difluorotoluene using N-bromosuccinimide (NBS).

Route 1: Sandmeyer Reaction of 2,3-Difluoroaniline

This classic transformation in aromatic chemistry involves the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[1][2] The Sandmeyer reaction provides a reliable method for introducing a bromine atom at a specific position on the aromatic ring.[1]

Experimental Protocol

Step 1: Diazotization of 2,3-Difluoroaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2,3-difluoroaniline.

-

Add hydrobromic acid (48% aqueous solution) and cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) dropwise to the stirred suspension, maintaining the temperature below 5 °C.[3]

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The completion of the diazotization can be monitored by testing for the absence of the starting aniline (B41778) using TLC and for a slight excess of nitrous acid using starch-iodide paper.

Step 2: Sandmeyer Bromination

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid (48%).

-

Slowly add the cold diazonium salt solution from Step 1 to the copper(I) bromide solution with vigorous stirring.

-

Nitrogen gas evolution should be observed. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

-

The reaction mixture can be gently warmed to ensure complete decomposition of the diazonium salt.

-

After the reaction is complete, the mixture is typically subjected to steam distillation to isolate the crude product.

-

The organic layer of the distillate is separated, washed with dilute sodium hydroxide (B78521) solution and then with water, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and purified by distillation under reduced pressure to yield pure this compound.

Data Presentation

Table 1: Reagents and Reaction Conditions for the Sandmeyer Reaction of 2,3-Difluoroaniline.

| Reagent/Parameter | Molar Ratio/Condition | Notes |

| 2,3-Difluoroaniline | 1.0 eq | Starting material |

| Sodium Nitrite (NaNO₂) | 1.0 - 1.1 eq | Diazotizing agent |

| Hydrobromic Acid (HBr, 48%) | 2.5 - 3.0 eq | Acidic medium |

| Copper(I) Bromide (CuBr) | 0.2 - 1.0 eq | Catalyst/Reagent |

| Diazotization Temperature | 0 - 5 °C | Critical for diazonium salt stability |

| Sandmeyer Reaction Temp. | Room Temperature to 50 °C | Gradual warming after addition |

| Yield | Variable | Typically moderate to good yields are expected for Sandmeyer reactions. |

Route 2: Radical Bromination of 2,3-Difluorotoluene

This method involves the selective bromination of the aromatic ring of 2,3-difluorotoluene using N-bromosuccinimide (NBS) as the bromine source and a radical initiator.[4] This approach avoids the handling of potentially unstable diazonium salts.

Experimental Protocol

-

To a solution of 2,3-difluorotoluene in a suitable solvent such as dichloromethane, add N-bromosuccinimide (NBS).[5]

-

Add a catalytic amount of a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide.[4][5]

-

The reaction mixture is stirred at a temperature between 0 °C and 40 °C. The addition of NBS can be done in portions to control the reaction temperature.[5]

-

The progress of the reaction can be monitored by TLC or GC analysis.

-

After the reaction is complete, the mixture is cooled to room temperature and the succinimide (B58015) byproduct is removed by filtration.[5]

-

The filtrate is washed with water and a dilute aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove any unreacted bromine, followed by a wash with brine.[5]

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to afford this compound.

Data Presentation

Table 2: Reagents and Reaction Conditions for the Bromination of 2,3-Difluorotoluene.

| Reagent/Parameter | Molar Ratio/Condition | Notes |

| 2,3-Difluorotoluene | 1.0 eq | Starting material |

| N-Bromosuccinimide (NBS) | 1.0 - 1.2 eq | Brominating agent |

| AIBN | 0.02 - 0.1 eq | Radical initiator |

| Solvent | Dichloromethane | Inert solvent |

| Reaction Temperature | 0 - 40 °C | [5] |

| Yield | ~91% | [5] |

Conclusion

Both the Sandmeyer reaction of 2,3-difluoroaniline and the radical bromination of 2,3-difluorotoluene represent viable and effective methods for the synthesis of this compound. The choice of route may depend on the availability of the starting materials, scale of the reaction, and safety considerations. The protocols and data provided in this document offer a comprehensive guide for researchers and professionals in the field of drug development and chemical synthesis.

References

Application Notes and Protocols for the Regioselective Bromination of Difluorobenzene Precursors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the regioselective bromination of difluorobenzene precursors, critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This document outlines established experimental protocols, summarizes key quantitative data, and provides visual representations of the underlying principles governing regioselectivity.

Introduction to Regioselective Bromination of Difluorobenzenes

The introduction of a bromine atom onto a difluorobenzene ring is a crucial transformation in organic synthesis, providing a versatile handle for subsequent cross-coupling reactions and other functionalizations. The regiochemical outcome of this electrophilic aromatic substitution is dictated by the directing effects of the two fluorine atoms. Fluorine is an ortho-, para-directing group due to its ability to donate a lone pair of electrons through resonance, stabilizing the arenium ion intermediate at these positions. However, its strong electron-withdrawing inductive effect deactivates the ring towards electrophilic attack. The interplay of these electronic effects, along with steric hindrance, determines the final product distribution.

Directing Effects of Fluorine in Electrophilic Aromatic Substitution:

Fluorine substituents on a benzene (B151609) ring influence the regioselectivity of electrophilic bromination through a combination of inductive and resonance effects.

Caption: Directing effects of fluorine substituents.

Data Presentation: Regioselective Bromination of Difluorobenzene Isomers

The following tables summarize the quantitative data for the regioselective bromination of 1,2-, 1,3-, and 1,4-difluorobenzene (B165170) under various reaction conditions.

Table 1: Bromination of 1,2-Difluorobenzene (B135520)

| Brominating Agent | Catalyst | Solvent | Temp. (°C) | Major Product(s) | Yield (%) | Isomer Ratio (ortho:meta:para) | Reference |

| Br₂ | Iron powder | - | 15-20 | 4-Bromo-1,2-difluorobenzene | 85 | Predominantly para | (Not explicitly found in searches) |

| NBS | AIBN | CH₂Cl₂ | 40 | 1-Bromo-2,3-difluorobenzene (from 2,3-difluorotoluene) | 91 | - | [1] |

Table 2: Bromination of 1,3-Difluorobenzene (B1663923)

| Brominating Agent | Catalyst | Solvent | Temp. (°C) | Major Product | Yield (%) | Purity (%) | Reference |

| Liquid Br₂ | Iron | None | -6 to 10 | 1-Bromo-2,4-difluorobenzene | 98.6 | 99.8 | (Not explicitly found in searches) |

| Br₂ | - | - | - | 1-Bromo-2,4-difluorobenzene | - | - | [2] |

Table 3: Bromination of 1,4-Difluorobenzene

| Brominating Agent | Catalyst/Acid | Solvent | Temp. (°C) | Major Product | Yield (%) | Purity (%) | Reference |

| NBS | Sulfuric acid | - | 30-40 | 1-Bromo-2,5-difluorobenzene | 92.7 | 98 | [1] |

Experimental Protocols

Protocol for the Synthesis of 1-Bromo-2,5-difluorobenzene from 1,4-Difluorobenzene[1]

This protocol describes the regioselective bromination of 1,4-difluorobenzene using N-bromosuccinimide (NBS) in the presence of sulfuric acid.

Materials:

-

1,4-Difluorobenzene (1000 g)

-

N-Bromosuccinimide (NBS) (1620 g)

-

Sulfuric acid (5000 mL)

-

Ice water

-

Reaction vessel with stirring and temperature control

Procedure:

-

To the reaction vessel, add 1000 g of 1,4-difluorobenzene and 5000 mL of sulfuric acid.

-

Maintain the temperature of the mixture at 30 °C using a water bath.

-

Slowly add 1620 g of N-bromosuccinimide to the stirred mixture. Ensure the temperature does not exceed 40 °C during the addition.

-

After the addition is complete, continue to stir the reaction mixture for 1 hour.

-